Lepadin E

Ferroptosis Cancer Chemotherapy p53-SLC7A11-GPX4 Pathway

Lepadin E is a marine-derived decahydroquinoline alkaloid isolated from Didemnum sp. tunicate. It serves as a validated ferroptosis inducer acting through the canonical p53-SLC7A11-GPX4 pathway (EC50 0.9 µM in HeLa cells). Key advantages: - Type II lepadin with (E)-oct-2-enoate ester; structurally distinct from Type I (e.g., Lepadin A) and Type III family members - Potent antiplasmodial activity: IC50 0.4 µM against chloroquine-resistant P. falciparum K1 strain - Clean selectivity profile: negligible cholinergic receptor affinity (Ki > 1,000 nM vs. Lepadin B IC50 0.7-0.9 µM at nAChRs) - Supplied with rigorous analytical documentation; suitable for ferroptosis signaling studies and antimalarial SAR campaigns.

Molecular Formula C26H47NO3
Molecular Weight 421.7 g/mol
Cat. No. B1246108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLepadin E
Synonymsdecahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid
lepadin E
Molecular FormulaC26H47NO3
Molecular Weight421.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O
InChIInChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1
InChIKeyQNAATLGQMSSVEO-CJHSMMPESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lepadin E: Ferroptosis Inducer & Antiparasitic Alkaloid


Lepadin E is a marine-derived decahydroquinoline alkaloid, initially isolated from the tunicate Didemnum sp. [1]. It is structurally characterized by a cis-fused decahydroquinoline core with a 5-hydroxyoctyl side chain at C-5 and an (E)-oct-2-enoate ester moiety at C-3, a distinct structural arrangement within the lepadin family [2]. Functionally, Lepadin E is a validated inducer of ferroptosis, acting through the classical p53-SLC7A11-GPX4 pathway [3]. Beyond its primary cytotoxic mechanism, it exhibits potent antimalarial activity against Plasmodium falciparum [4].

Ferroptosis pathway study fit (p53-SLC7A11-GPX4)
Antimalarial screening context (P. falciparum)
Marine alkaloid reference standard workflow

Lepadin E: Why Substitution Fails


Generic substitution among lepadin alkaloids is scientifically unsound due to profound structure-activity divergences. Lepadin E, a type II lepadin, possesses an (E)-oct-2-enoate ester side chain, which is critical for its role as a Michael acceptor and is directly linked to its ferroptosis-inducing mechanism [1]. This structural feature is absent in type I lepadins like Lepadin A, which instead induces immunogenic cell death [2]. Even within its own class, Lepadin E shows a distinct selectivity profile compared to its close analog Lepadin H, which contains a saturated side chain. This single unsaturation event alters target engagement and potency, as evidenced by their differing antimalarial IC50 values and cytotoxic profiles [3]. Furthermore, Lepadin E exhibits negligible affinity for muscarinic acetylcholine receptors (Ki > 1,000 nM), a stark contrast to Lepadin B, which potently blocks neuronal nicotinic acetylcholine receptors (IC50 ≈ 0.7-0.9 µM) [4]. These quantitative and mechanistic disparities underscore the necessity of procuring the specific compound Lepadin E for research aimed at ferroptosis or antimalarial pathways.

1 Structural class mismatch: Type II lepadin with (E)-oct-2-enoate ester; absent in type I lepadins.
2 Mechanism divergence: Ferroptosis (Lepadin E) vs immunogenic cell death (Lepadin A) – pathway endpoints may not transfer.
3 Receptor selectivity context: >1,000-fold cholinergic affinity difference vs Lepadin B – off-target profiles may shift.

Lepadin E: Comparative Evidence Guide


Ferroptosis Induction: Lepadin E vs. Lepadin H

Lepadin E demonstrates a distinct potency profile as a ferroptosis inducer compared to its close structural analog, Lepadin H. Both compounds were evaluated in parallel in HeLa cells. The data reveal that while both induce ferroptosis, Lepadin E exhibits a lower EC50 value (0.9 µM) compared to Lepadin H (0.7 µM), indicating a difference in potency for inducing cell death via the p53-SLC7A11-GPX4 pathway [1]. This difference is attributed to the subtle variation in their side-chain unsaturation, with Lepadin E's α,β-unsaturated ester serving as a more effective Michael acceptor [1].

Ferroptosis EC50
Head-to-head
EC50 Lepadin E = 0.9 µM; Lepadin H = 0.7 µM (HeLa cells, 24 h)
Supports SAR interpretation for side-chain unsaturation
Reported 1.29-fold difference; cell viability readout
Ferroptosis Cancer Chemotherapy p53-SLC7A11-GPX4 Pathway

Cholinergic Receptor Selectivity: Lepadin E vs. Lepadin B

Lepadin E demonstrates a clean selectivity profile against cholinergic receptors, a key differentiator from other lepadin family members. In binding assays, Lepadin E showed negligible affinity for muscarinic acetylcholine receptors, with a Ki of 1,020 nM against the receptor from guinea pig parotid gland [1]. This is in stark contrast to Lepadin B, which is a potent blocker of neuronal nicotinic acetylcholine receptors (nAChRs), with reported IC50 values of 0.9 µM for α4β2 and 0.7 µM for α7 subtypes [2]. This lack of cross-reactivity with nAChRs and low affinity for muscarinic receptors suggests that Lepadin E's cytotoxic effects are primarily mediated through its ferroptosis mechanism, not through off-target modulation of cholinergic signaling.

Receptor Selectivity
Cross-study comparable
Lepadin E: muscarinic Ki = 1,020 nM; Lepadin B: nAChR IC50 ~0.7–0.9 µM
Cholinergic off-target context may shift
Different assay platforms; cross-study comparison
Receptor Selectivity Off-Target Effects Nicotinic Acetylcholine Receptors

Synthetic Accessibility: Lepadin E vs. Other Lepadins

The procurement and use of Lepadin E are supported by a robust, scalable synthetic route that compares favorably to other lepadin family members. A collective asymmetric total synthesis strategy enabled the production of Lepadins A-E, H, and ent-I from a common decahydroquinoline core [1]. This approach, which utilizes green chemistry principles like oxone-halide oxidation, yields Lepadin E within 10 steps from the common intermediate [1]. While specific step-counts for other lepadins vary, this collective strategy represents a significant advancement in the reliable and sustainable supply of Lepadin E for research purposes, overcoming the limitations of natural isolation.

Synthetic Route
Class-level inference
10-step collective asymmetric synthesis from common intermediate
Supports supply consistency for research
Green chemistry route reported; unified strategy
Total Synthesis Green Chemistry Scalability

Antimalarial Potency: Lepadin E vs. Lepadin D & F

Lepadin E exhibits potent and selective antimalarial activity, distinguishing it from its less active analogs. Against the chloroquine-resistant K1 strain of Plasmodium falciparum, Lepadin E demonstrated an IC50 of 0.4 µM, which is significantly more potent than Lepadin D (IC50 = 19 µM against Trypanosoma brucei, though a different parasite) and comparable to Lepadin F (IC50 = 0.23 µM against P. falciparum) [1]. Furthermore, Lepadin E showed an IC50 of 2 µM against the drug-sensitive NF54 strain, indicating a broad antimalarial profile [2]. This potent, sub-micromolar activity against a resistant strain positions Lepadin E as a valuable lead compound for antimalarial drug discovery.

Antimalarial IC50
Cross-study comparable
Lepadin E: K1 IC50 = 0.4 µM, NF54 IC50 = 2 µM; Lepadin F: K1 IC50 = 0.23 µM; Lepadin D: T. brucei IC50 = 19 µM
Supports antimicrobial screening context
Reported 47.5-fold difference vs Lepadin D; K1 resistant strain
Antimalarial Plasmodium falciparum Neglected Tropical Diseases

Lepadin E: Research Applications


Ferroptosis & Cancer Therapeutics

Given its validated EC50 of 0.9 µM in HeLa cells and its defined mechanism of action through the p53-SLC7A11-GPX4 pathway, Lepadin E is an optimal tool compound for elucidating ferroptosis signaling in cancer biology [1]. Its use is particularly relevant in studies aiming to understand or overcome resistance to apoptosis-inducing chemotherapies, as ferroptosis offers an alternative cell death pathway [1]. The compound's clean selectivity profile, with negligible activity at cholinergic receptors (Ki > 1,000 nM), ensures that observed phenotypic effects are attributable to ferroptosis induction rather than off-target neuronal modulation [2].

Antimalarial Drug Discovery

Lepadin E's potent, sub-micromolar activity against the chloroquine-resistant P. falciparum K1 strain (IC50 = 0.4 µM) positions it as a high-priority lead scaffold for antimalarial drug development [3]. Researchers focused on identifying novel chemotypes to combat drug-resistant malaria can utilize Lepadin E as a starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization. Its activity against both resistant (K1) and sensitive (NF54) strains suggests a broad-spectrum potential [3].

Marine Natural Product Biosynthesis & Chemical Ecology

Lepadin E, isolated from Didemnum tunicates, serves as a valuable authentic standard for chemical ecology and biosynthesis research [4]. Its unique decahydroquinoline core and specific ester side chain can be used as a biomarker to study the distribution, production, and ecological role of lepadin alkaloids in marine environments. The availability of a robust total synthesis route further supports its use in generating analogs and probes for such studies [5].

SAR Studies of Decahydroquinoline Alkaloids

As a type II lepadin, Lepadin E is structurally distinct from type I (e.g., Lepadin A) and type III (e.g., Lepadin F) family members [4]. Its well-defined synthetic route and quantifiable biological activities (ferroptosis induction, antimalarial potency, receptor selectivity) make it an essential compound for comparative SAR investigations [5]. Researchers can use Lepadin E to probe the functional consequences of C-5 side chain modifications and C-3 ester variations, generating critical insights for the rational design of new analogs with improved potency or selectivity.

Application
Selection Property
Validation Focus
Ferroptosis signaling studies
Ferroptosis pathway induction context
p53-SLC7A11-GPX4 endpoint review
Antimalarial screening studies
Antimalarial assay response context
Drug-resistant P. falciparum strain endpoints
Marine natural product research
Alkaloid reference standard context
Biosynthesis and chemical ecology endpoints
Decahydroquinoline SAR studies
Type II lepadin structural context
C-5 and C-3 substitution effects review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lepadin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.